molecular formula C22H23N3O5S B2940474 methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251582-69-0

methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2940474
CAS No.: 1251582-69-0
M. Wt: 441.5
InChI Key: FOTDNQLZEZBBDQ-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a thiomorpholine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. One common method starts with the reaction of 2-(3,5-dimethoxyphenyl)-morpholine with 4-chloro-6,7-dimethoxy-quinazoline under specific conditions . The reaction is usually carried out in the presence of an alkoxide base, such as sodium alkoxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and

Properties

IUPAC Name

methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-thiomorpholin-4-ylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-28-16-11-15(12-17(13-16)29-2)25-20(26)18-5-4-14(21(27)30-3)10-19(18)23-22(25)24-6-8-31-9-7-24/h4-5,10-13H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTDNQLZEZBBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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